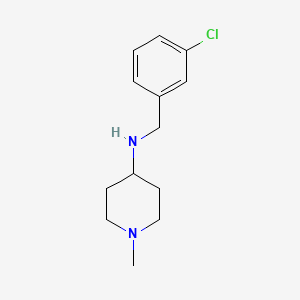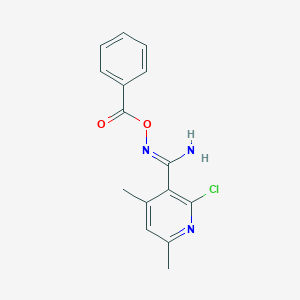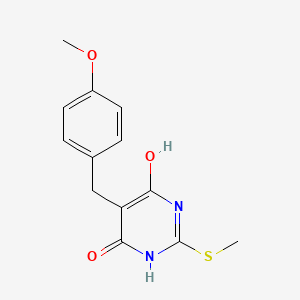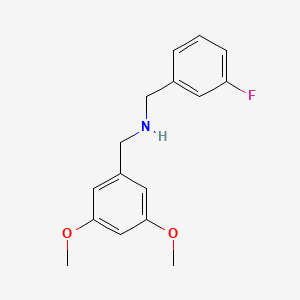![molecular formula C15H20N4O2 B5832979 N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as DMU, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. DMU is a urea derivative that has been synthesized using a specific method, and it has been found to have interesting biochemical and physiological effects.
作用机制
The mechanism of action of N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood, but it has been suggested that it may involve the inhibition of protein synthesis and the induction of oxidative stress. N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis, in vitro (4). It has also been shown to induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death (5).
Biochemical and Physiological Effects
N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been found to have interesting biochemical and physiological effects. It has been shown to selectively react with NO to form a fluorescent product, making it a useful tool for studying NO signaling pathways in cells and tissues (2). N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has also been found to inhibit the growth of cancer cells in vitro and induce apoptosis in cancer cells (3). In addition, N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro (6).
实验室实验的优点和局限性
One advantage of using N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea in lab experiments is its selective reaction with NO, which makes it a useful tool for studying NO signaling pathways. Another advantage is its potential as an anti-cancer agent, which could lead to the development of new cancer therapies. However, one limitation of using N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
未来方向
There are several future directions for research on N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. One area of interest is its potential as an anti-cancer agent, and further studies are needed to elucidate the mechanism of action of N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea in cancer cells. Another area of interest is its use as a fluorescent probe for detecting NO in living cells and tissues, and further studies are needed to optimize the conditions for using N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea as a NO probe. In addition, the development of new methods for synthesizing N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea and improving its solubility could lead to new applications for this compound in scientific research.
Conclusion
N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a urea derivative that has gained attention in scientific research due to its potential applications in various fields. It has been synthesized using a specific method and has been found to have interesting biochemical and physiological effects. N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has potential applications as a fluorescent probe for detecting NO and as an anti-cancer agent. Further research is needed to elucidate the mechanism of action of N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea and to optimize its use in scientific research.
合成方法
N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been synthesized using a specific method that involves reacting 4-methylphenylhydrazine with ethyl acetoacetate to form 4-methylphenylhydrazine acetoacetate. This intermediate is then reacted with ethyl carbamate to form N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. The reaction is carried out in the presence of a base and a solvent, and the product is purified using column chromatography (1).
科学研究应用
N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been found to have potential applications in various fields of scientific research. One of the areas of interest is its use as a fluorescent probe for detecting nitric oxide (NO) in biological systems (2). N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to selectively react with NO to form a fluorescent product, making it a useful tool for studying NO signaling pathways in cells and tissues.
Another area of research where N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been investigated is its potential as an anti-cancer agent. N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been found to inhibit the growth of cancer cells in vitro, and it has also been shown to induce apoptosis in cancer cells (3). The mechanism of action of N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea in cancer cells is not fully understood, but it has been suggested that it may involve the inhibition of protein synthesis and the induction of oxidative stress.
属性
IUPAC Name |
1,3-diethyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-4-16-15(20)19(5-2)10-13-17-14(18-21-13)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIZCIRCZLAYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC)CC1=NC(=NO1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)

![2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)

![7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5833006.png)